molecular formula C16H17NO4 B15043329 Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Cat. No.: B15043329
M. Wt: 287.31 g/mol
InChI Key: KUHIUJYOWDOQAT-UHFFFAOYSA-N
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Description

BUTYL 4-(FURAN-2-AMIDO)BENZOATE is an organic compound that features a benzoate ester linked to a furan ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(FURAN-2-AMIDO)BENZOATE typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-aminobenzoic acid with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The resulting 4-(furan-2-amido)benzoic acid is then esterified with butanol in the presence of an acid catalyst like sulfuric acid to yield BUTYL 4-(FURAN-2-AMIDO)BENZOATE.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoate ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan derivatives such as furan-2,5-dione.

    Reduction: Butyl 4-(furan-2-amino)benzoate.

    Substitution: Halogenated derivatives of the benzoate ring.

Scientific Research Applications

BUTYL 4-(FURAN-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-(FURAN-2-AMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide bond play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(furan-2-amido)benzoate
  • Ethyl 4-(furan-2-amido)benzoate
  • Propyl 4-(furan-2-amido)benzoate

Uniqueness

BUTYL 4-(FURAN-2-AMIDO)BENZOATE is unique due to its butyl ester group, which can influence its solubility, stability, and biological activity compared to its methyl, ethyl, and propyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

butyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C16H17NO4/c1-2-3-10-21-16(19)12-6-8-13(9-7-12)17-15(18)14-5-4-11-20-14/h4-9,11H,2-3,10H2,1H3,(H,17,18)

InChI Key

KUHIUJYOWDOQAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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